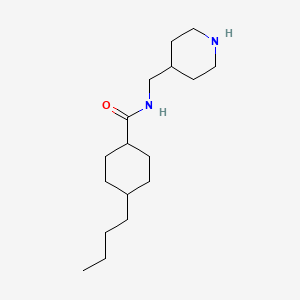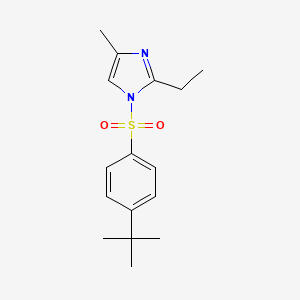
1-(4-Tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of a family of enzymes called protein kinases, which play a crucial role in the regulation of cell growth and division. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole involves the inhibition of protein kinase activity. Protein kinases are enzymes that add phosphate groups to proteins, regulating their activity and function. By inhibiting the activity of specific protein kinases, 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole can disrupt cellular signaling pathways, leading to cell death or growth inhibition.
Biochemical and Physiological Effects:
1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as a metastasis inhibitor. Additionally, 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole has been found to have anti-inflammatory and immunosuppressive effects, which may be beneficial in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole in lab experiments is its specificity for certain protein kinases. This allows for targeted inhibition of specific signaling pathways, minimizing off-target effects. However, one limitation of using the compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole. One area of interest is the development of more potent and selective inhibitors of protein kinases, which may have increased efficacy and fewer side effects. Additionally, further studies are needed to elucidate the exact mechanisms of action of the compound and its effects on cellular signaling pathways. Finally, clinical trials are needed to determine the safety and efficacy of 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole in humans, with the ultimate goal of developing new treatments for cancer and autoimmune disorders.
Synthesemethoden
The synthesis of 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole is a multi-step process that involves the reaction of several chemical compounds. The starting material for the synthesis is 4-tert-butylphenylsulfonyl chloride, which is reacted with 2-ethyl-4-methylimidazole in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several protein kinases, including Akt, which is involved in the regulation of cell survival, proliferation, and metabolism. The compound has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Additionally, 1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole has been shown to have anti-inflammatory and immunosuppressive effects, making it a potential candidate for the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-6-15-17-12(2)11-18(15)21(19,20)14-9-7-13(8-10-14)16(3,4)5/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIKDLWBIZHUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)sulfonyl-2-ethyl-4-methylimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

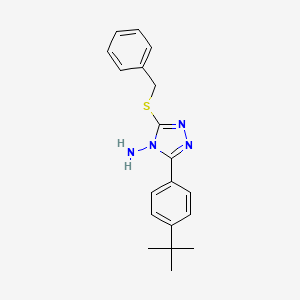
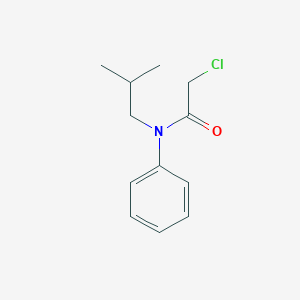
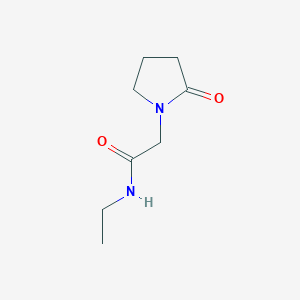
![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
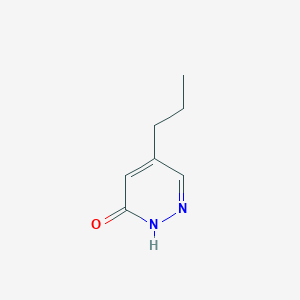
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
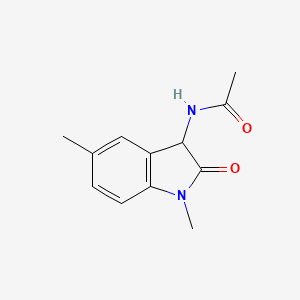
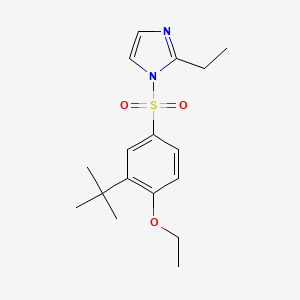
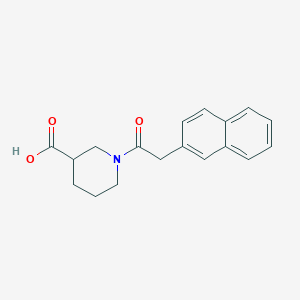
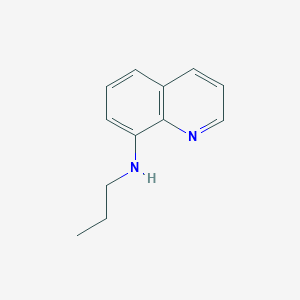
![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)
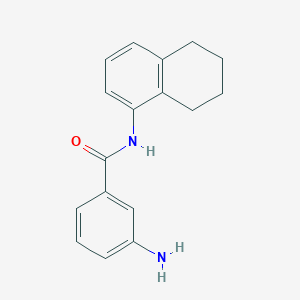
![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)
